molecular formula C10H5ClN2O3 B13025830 4-Chloro-8-nitroquinoline-3-carbaldehyde

4-Chloro-8-nitroquinoline-3-carbaldehyde

Cat. No.: B13025830
M. Wt: 236.61 g/mol
InChI Key: XOTPGLGYBVOINP-UHFFFAOYSA-N
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Description

4-Chloro-8-nitroquinoline-3-carbaldehyde is a quinoline derivative featuring a chloro substituent at position 4, a nitro group at position 8, and an aldehyde functional group at position 2. Quinoline derivatives are widely studied for their pharmaceutical and material science applications due to their diverse reactivity and biological activity . The aldehyde group at position 3 makes it a versatile intermediate for further functionalization, such as condensation reactions to form Schiff bases or heterocyclic compounds.

Properties

Molecular Formula

C10H5ClN2O3

Molecular Weight

236.61 g/mol

IUPAC Name

4-chloro-8-nitroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H5ClN2O3/c11-9-6(5-14)4-12-10-7(9)2-1-3-8(10)13(15)16/h1-5H

InChI Key

XOTPGLGYBVOINP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)[N+](=O)[O-])C=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Chloro-8-nitroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-chloroquinoline, followed by formylation to introduce the aldehyde group at the 3rd position. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and formylation reagents such as Vilsmeier-Haack reagent for the aldehyde introduction .

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often employed to facilitate the reactions .

Chemical Reactions Analysis

4-Chloro-8-nitroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous ethanol as a green solvent, copper salts, and proline as a ligand and proton source . Major products formed from these reactions include 4-amino-8-nitroquinoline-3-carbaldehyde and 4-chloro-8-aminoquinoline-3-carbaldehyde .

Scientific Research Applications

4-Chloro-8-nitroquinoline-3-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-8-nitroquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting their normal functions .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Functional Groups
4-Chloro-8-nitroquinoline-3-carbaldehyde Cl (4), NO₂ (8), CHO (3) C₁₀H₅ClN₂O₃ 252.62 (calculated) Aldehyde, Nitro, Chloro
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate Cl (4), NO₂ (8), COOEt (3) C₁₂H₉ClN₂O₄ 296.66 Ester, Nitro, Chloro
6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde Cl (6), NO₂ (8), CHO (3) C₁₀H₄ClNO₅ 253.59 Aldehyde, Nitro, Chromene
4-Chloro-8-methyl-quinoline-3-carbonitrile Cl (4), CH₃ (8), CN (3) C₁₁H₇ClN₂ 202.64 Nitrile, Methyl, Chloro

Key Observations :

  • Substituent Position: The position of chloro and nitro groups significantly impacts electronic properties. For example, 6-chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde (chromene backbone) exhibits a different ring system compared to quinoline derivatives, altering conjugation and stability .
  • The nitrile group in 4-chloro-8-methyl-quinoline-3-carbonitrile enhances electrophilicity but reduces polarity compared to aldehydes .

Physicochemical Properties

The table below compares computed and experimental properties:

Property This compound Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 6-Chloro-8-nitro-4-oxo-chromene-3-carbaldehyde
Molecular Weight 252.62 (calc.) 296.66 253.59
XLogP3 ~1.8 (estimated) ~2.5 (estimated) 1.7
Topological Polar Surface Area (Ų) ~90 (estimated) ~85 (estimated) 89.2
Rotatable Bonds 1 (aldehyde) 3 (ester side chain) 1

Insights :

  • The nitro and aldehyde groups contribute to high polar surface areas (>85 Ų), suggesting moderate solubility in polar solvents.

Reactivity Differences :

  • Aldehydes undergo condensation reactions (e.g., with amines), while esters are prone to hydrolysis under acidic/basic conditions.
  • Nitriles participate in cycloaddition reactions, offering divergent pathways for heterocycle formation .

Toxicity and Handling

  • Nitro and chloro substituents are associated with increased toxicity. Ethyl 4-chloro-8-nitroquinoline-3-carboxylate requires strict handling protocols (e.g., avoiding inhalation, using non-sparking tools) due to its hazardous nature .

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